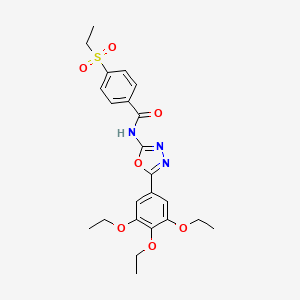
2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . For instance, Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide . Another example is the preparation of 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide in two steps .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .Applications De Recherche Scientifique
Pharmaceutical Applications
Imidazole, the core structure of these compounds, is known for its broad range of chemical and biological properties . It is a key component in many commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Anticancer Activity
Imidazole derivatives have shown potential as anticancer agents . For instance, Yurttas et al. developed imidazole derivatives and evaluated their antitumor potential against two different cancer cell lines such as C6 (rat glioma) and HepG2 (human) .
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . Narasimhan et al. synthesized imidazole derivatives and evaluated their antimicrobial potential against S. aureus, B. subtilis, and E. coli .
Antioxidant Activity
Imidazole derivatives have been reported to show antioxidant activity . They have been used as antioxidants for lubricants .
Chemosensor Applications
Imidazole derivatives have been used as chemosensors for hypochlorite and Cu 2+ ions .
Functional Materials
Imidazole derivatives have been used in the development of functional materials .
Catalysis
Imidazole derivatives have been used in catalysis .
8. Solar Cells and Other Optical Applications Imidazole derivatives have been used in dyes for solar cells and other optical applications .
Orientations Futures
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, mainly due to their high solubility in water and other polar solvents .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Propriétés
IUPAC Name |
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-6-7-15-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBPFWLURBLDPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-phenyl-1H-imidazol-2-yl)thio)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2364708.png)
![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)
![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)



![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2364717.png)
![4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364718.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2364721.png)
![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)
![4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364724.png)
![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)